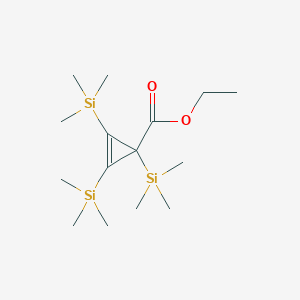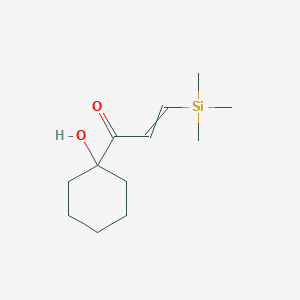![molecular formula C14H12OSe B12536685 Ethanone, 1-[3-(phenylseleno)phenyl]- CAS No. 666743-33-5](/img/structure/B12536685.png)
Ethanone, 1-[3-(phenylseleno)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[3-(phenylseleno)phenyl]- is an organoselenium compound characterized by the presence of a phenylseleno group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(phenylseleno)phenyl]- typically involves the reaction of 3-bromophenyl ethanone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselenol. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[3-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[3-(phenylseleno)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but often involve the use of strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted ethanone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[3-(phenylseleno)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other organoselenium compounds.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[3-(phenylseleno)phenyl]- involves the interaction of the phenylseleno group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-[3-(methylseleno)phenyl]-
- Ethanone, 1-[3-(ethylseleno)phenyl]-
- Ethanone, 1-[3-(propylseleno)phenyl]-
Uniqueness
Ethanone, 1-[3-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The phenyl group can influence the compound’s reactivity and stability, making it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
666743-33-5 |
|---|---|
Molekularformel |
C14H12OSe |
Molekulargewicht |
275.21 g/mol |
IUPAC-Name |
1-(3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI-Schlüssel |
ITPWNFPRGWBQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


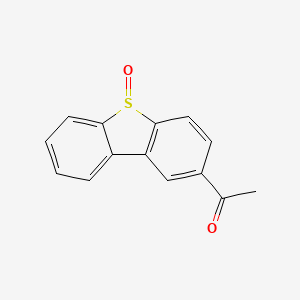
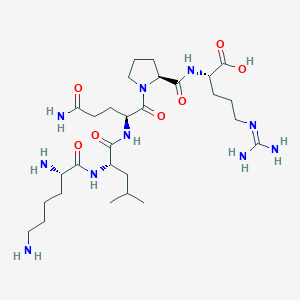
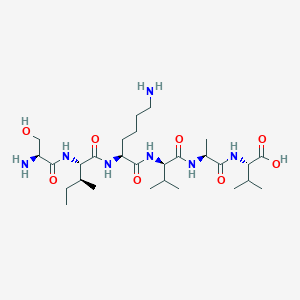
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
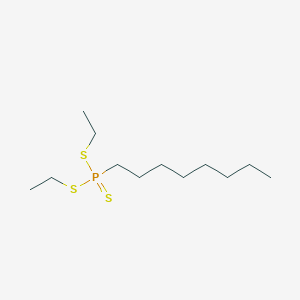
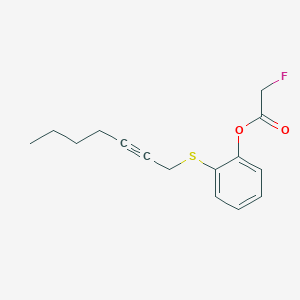
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
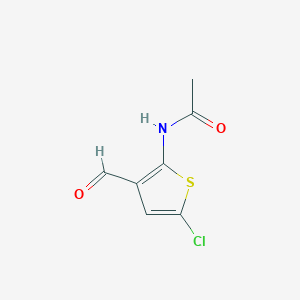
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
